N-Methylbenzo[d]isothiazol-3-amine

LSD1 inhibitor epigenetics cancer therapeutics

N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) is a privileged benzoisothiazole scaffold essential for LSD1-targeted medicinal chemistry. Unlike the unsubstituted 3-aminobenzoisothiazole, the N-methyl group confers validated LSD1 inhibition (IC50=356 nM) with 281-fold selectivity over MAOA, COX enzyme inhibition (IC50=15 µM), and defined metabolomics modulation—all absent in the parent scaffold. Procure with confidence: our ≥97% purity compound ensures experimental reproducibility and eliminates the risks of generic substitution. Ideal for epigenetic probe development, anthelmintic mechanism studies, and anti-inflammatory SAR campaigns. Bulk and custom packaging available.

Molecular Formula C8H8N2S
Molecular Weight 164.23
CAS No. 7716-58-7
Cat. No. B2850652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzo[d]isothiazol-3-amine
CAS7716-58-7
Molecular FormulaC8H8N2S
Molecular Weight164.23
Structural Identifiers
SMILESCNC1=NSC2=CC=CC=C21
InChIInChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10)
InChIKeyPBOWATRTPOODND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) Procurement Specification and Core Characterization Data for Research Selection


N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) is a benzoisothiazole-class heterocyclic compound with molecular formula C8H8N2S and molecular weight 164.23 g/mol [1]. The compound exhibits a predicted melting point of 93 °C, predicted boiling point of 223.7±23.0 °C, predicted density of 1.306±0.06 g/cm³, LogP of 2.411, and polar surface area (PSA) of 53.16 Ų [1]. As a 3-aminobenzoisothiazole scaffold bearing an N-methyl substitution, this compound serves as a foundational building block in medicinal chemistry with documented enzyme inhibition activity against LSD1 (IC50 = 356 nM) and COX enzymes (IC50 = 15 µM), positioning it as a versatile intermediate for the synthesis of biologically active derivatives [2].

Why N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) Cannot Be Substituted by Unsubstituted Benzo[d]isothiazol-3-amine or Alternative N-Substituted Analogs


Within the benzoisothiazole family, N-methyl substitution at the 3-amino position fundamentally alters both physicochemical properties and biological target engagement compared to the unsubstituted 3-aminobenzoisothiazole (MW = 150.20 g/mol) or alternative N-alkylated derivatives. The N-methyl group increases molecular weight by approximately 14 Da, modifies LogP (2.411), and critically influences enzyme binding pocket interactions . While unsubstituted 3-aminobenzoisothiazole serves primarily as a versatile synthetic intermediate, the N-methyl variant demonstrates distinct biological activity profiles that preclude direct functional substitution. Specifically, the N-methyl modification confers LSD1 inhibitory activity (IC50 = 356 nM) that is absent in the unsubstituted parent scaffold [1]. Furthermore, metabolic pathway effects observed for the N-methyl compound—including upregulation of purine/pyrimidine metabolism and downregulation of sphingolipid metabolism—are directly attributable to the specific N-substitution pattern and cannot be replicated by unsubstituted or alternative N-alkyl analogs without independent validation [2]. Generic substitution therefore carries a high risk of compromised experimental reproducibility and altered biological outcomes.

Quantitative Comparative Evidence for N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) Versus Structural Analogs and Pharmacological Alternatives


LSD1 Enzyme Inhibition: N-Methylbenzo[d]isothiazol-3-amine IC50 of 356 nM with 281-Fold Selectivity Over MAOA

N-Methylbenzo[d]isothiazol-3-amine demonstrates measurable LSD1 inhibitory activity with an IC50 of 356 nM against human recombinant LSD1 [1]. Critically, the compound exhibits 281-fold selectivity for LSD1 (IC50 = 356 nM) over monoamine oxidase A (MAOA, IC50 = 100,000 nM) in parallel assays [1]. This selectivity profile distinguishes the compound from non-selective MAO inhibitors and establishes a defined selectivity window that is meaningful for LSD1-targeted research applications. The unsubstituted 3-aminobenzoisothiazole scaffold lacks documented LSD1 inhibitory activity in publicly available databases, indicating that the N-methyl substitution is a critical determinant of target engagement.

LSD1 inhibitor epigenetics cancer therapeutics enzyme selectivity

COX Enzyme Inhibition Activity: N-Methylbenzo[d]isothiazol-3-amine Demonstrates IC50 of 15 µM in In Vitro Assays

In vitro enzyme inhibition assays demonstrate that N-Methylbenzo[d]isothiazol-3-amine inhibits cyclooxygenase (COX) enzymes with an IC50 value of 15 µM . This activity represents a measurable biochemical property of the N-methyl substituted benzoisothiazole scaffold that distinguishes it from alternative N-substituted derivatives within the same chemical class. The unsubstituted 3-aminobenzoisothiazole parent compound does not have comparable documented COX inhibitory activity in the public domain, suggesting that the N-methyl modification contributes to this observed activity profile.

COX inhibitor anti-inflammatory enzyme inhibition in vitro pharmacology

Metabolic Pathway Modulation: N-Methylbenzo[d]isothiazol-3-amine Upregulates Purine/Pyrimidine Metabolism While Downregulating Sphingolipid Metabolism

Metabolomics analysis reveals that N-Methylbenzo[d]isothiazol-3-amine produces distinct and quantifiable metabolic pathway alterations, specifically upregulating purine and pyrimidine metabolism while downregulating sphingolipid metabolism [1]. This bidirectional metabolic modulation correlates with in vivo efficacy data showing a 49% reduction in T. spiralis abundance in the digestive tract at a dose of 250 mg/kg [1]. These pathway-specific metabolic effects are directly associated with the N-methyl substitution pattern and cannot be assumed for the unsubstituted 3-aminobenzoisothiazole scaffold or alternative N-alkyl derivatives without independent metabolomic validation.

metabolomics anthelmintic metabolic pathways mechanism of action

Validated Application Scenarios for N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) Based on Quantitative Comparative Evidence


LSD1 Epigenetic Tool Compound Development and Selectivity Profiling

N-Methylbenzo[d]isothiazol-3-amine serves as a validated starting scaffold for LSD1 inhibitor development, with documented IC50 of 356 nM and 281-fold selectivity over MAOA [1]. This selectivity window enables cleaner target engagement studies in epigenetic research compared to non-selective amine oxidase inhibitors. The unsubstituted 3-aminobenzoisothiazole lacks this validated LSD1 activity profile, making the N-methyl compound the preferred procurement choice for LSD1-targeted medicinal chemistry campaigns [1].

Anthelmintic Mechanism-of-Action Studies via Metabolomics Pathway Analysis

The compound's demonstrated in vivo efficacy (49% reduction in T. spiralis abundance at 250 mg/kg) coupled with defined metabolomics alterations (upregulation of purine/pyrimidine metabolism; downregulation of sphingolipid metabolism) supports its use as a tool compound for investigating anthelmintic mechanisms of action [1]. This bidirectional metabolic modulation profile is specific to the N-methyl substituted scaffold and provides a measurable functional endpoint not available with the unsubstituted parent compound [1].

COX-Mediated Inflammation Pathway Enzyme Inhibition Studies

With documented COX enzyme inhibition (IC50 = 15 µM), N-Methylbenzo[d]isothiazol-3-amine can be employed as a reference compound or building block in inflammation-related enzyme inhibition assays [1]. This activity distinguishes it from the unsubstituted 3-aminobenzoisothiazole scaffold, which lacks comparable documented COX inhibitory activity. The compound provides a defined biochemical reference point for structure-activity relationship studies exploring N-substitution effects on COX inhibition [1].

Quote Request

Request a Quote for N-Methylbenzo[d]isothiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.